molecular formula C19H18N2O3S B2532333 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 942011-50-9

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No. B2532333
CAS RN: 942011-50-9
M. Wt: 354.42
InChI Key: ZNJHRABYZKZHIS-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide” is a compound that contains a benzo[d]thiazol-2(3H)-one derivative . It’s a complex organic compound that includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom .


Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One such method involves the reaction of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole . Another method involves the reaction of 2-(2-bromoethoxy)benzo[d]thiazole with a mixture of NaOH and substituted phenol, which is then refluxed in EtOH for 2–5 hours .


Molecular Structure Analysis

The molecular structure of “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide” is complex, with a benzo[d]thiazol-2(3H)-one core and various functional groups attached to it . The thiazole ring in the molecule is aromatic, meaning that it has a cyclic, planar arrangement of atoms with a ring of resonance bonds .


Chemical Reactions Analysis

Thiazole derivatives, including “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide”, can undergo various chemical reactions. For instance, they can be synthesized from N-propargylamines and silver (I) trifluoromethanethiolate (AgSCF3) via [3,3]-sigmatropic rearrangement/5-exo-dig cyclization of N-propargylamines .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis of various thiazolylidene derivatives and their antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and fungal species. This research demonstrates the potential of thiazolylidene compounds in developing new antimicrobial agents (Saeed, Hussain, & Ali, 2013).

Hypoglycemic and Hypolipidemic Activity

Another research avenue involves the evaluation of thiazolidinedione analogs, which include thiazolylidene structures, for their potential in managing type-2 diabetes through their significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antiviral Agents

Thiazolides, a class of compounds including thiazolylidene derivatives, have been explored for their antiviral properties, specifically against hepatitis B virus replication. These studies highlight the potential of thiazolides as novel antiviral agents, offering a new avenue for therapeutic intervention against viral infections (Stachulski et al., 2011).

Catalytic Activity in Organic Synthesis

Research has also delved into the use of thiazolylidene ligands in catalyzing olefin metathesis reactions, a crucial process in organic synthesis. These studies underline the importance of thiazolylidene derivatives in enhancing the efficiency and selectivity of catalytic processes (Vougioukalakis & Grubbs, 2008).

Future Directions

Thiazole derivatives, including “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide”, have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring their potential therapeutic applications further and developing novel drugs based on these compounds .

properties

IUPAC Name

3,4-dimethoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-11-21-14-7-5-6-8-17(14)25-19(21)20-18(22)13-9-10-15(23-2)16(12-13)24-3/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHRABYZKZHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.